Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl-
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Overview
Description
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine. The compound’s structure features a phenanthrene core with various functional groups that contribute to its unique chemical and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Phenanthrene Core: This step involves the cyclization of aromatic compounds to form the phenanthrene structure.
Introduction of Functional Groups: Various functional groups, such as methoxy and epoxy groups, are introduced through reactions like methylation and epoxidation.
Final Modifications:
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in pain management and anesthesia.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- involves its interaction with specific molecular targets in the body. The compound primarily acts on the central nervous system by binding to opioid receptors, such as the μ-opioid receptor. This binding leads to the inhibition of neurotransmitter release, resulting in analgesic and sedative effects. Additionally, the compound may interact with other pathways, such as the NMDA receptor pathway, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Morphine: A naturally occurring opiate with potent analgesic properties.
Codeine: A less potent opiate used primarily as a cough suppressant and mild analgesic.
Dextromethorphan: A synthetic morphinan used as a cough suppressant and dissociative hallucinogen.
Uniqueness
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- is unique due to its specific functional groups and structural configuration, which confer distinct pharmacological properties. Unlike morphine and codeine, this compound has a methoxy group at the 6-beta position and an epoxy group at the 4,5-alpha position, which may influence its binding affinity and activity at opioid receptors .
Properties
CAS No. |
63732-59-2 |
---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(4R,4aR,7R,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,20H,7-9H2,1-2H3/t11-,12+,14+,17-,18-/m0/s1 |
InChI Key |
FNAHUZTWOVOCTL-XKTXQELYSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](C=C4)OC |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC |
Origin of Product |
United States |
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